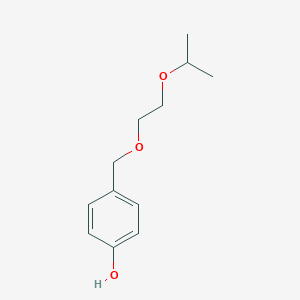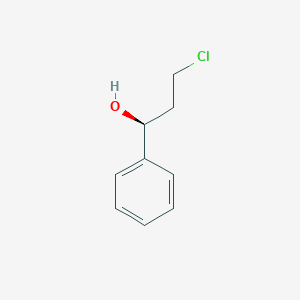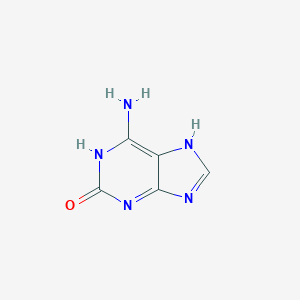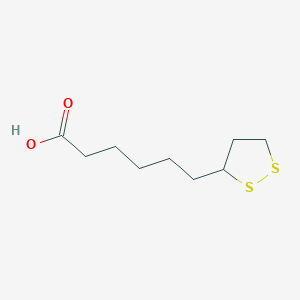
4-((2-Isopropoxyethoxy)methyl)phenol
Descripción general
Descripción
"4-((2-Isopropoxyethoxy)methyl)phenol" is an organic compound that may serve as an intermediate in the synthesis of various pharmaceuticals or chemicals. Its structure implies potential applications in material science or medicinal chemistry due to the presence of functional groups that offer diverse chemical reactivity.
Synthesis Analysis
The synthesis of compounds similar to "4-((2-Isopropoxyethoxy)methyl)phenol" typically involves multi-step organic reactions. For instance, the synthesis of related phenolic compounds might start from basic phenol derivatives, undergoing etherification, nitro group reduction, diazotization, and hydrolysis to achieve the target molecule with a decent overall yield (Quan, 2005).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography, showcasing molecules' adoption of specific geometric configurations, which influence their reactivity and physical properties. For instance, Schiff base compounds synthesized from vanillin and aniline derivatives exhibit distinct molecular arrangements that can be characterized by FTIR, GC-MS, and H-NMR, highlighting the importance of structural analysis in understanding compound properties (Kusumaningrum et al., 2021).
Chemical Reactions and Properties
Compounds with a structure similar to "4-((2-Isopropoxyethoxy)methyl)phenol" can participate in a variety of chemical reactions, including etherification, acylation, and more, depending on their functional groups. The presence of an ether and a phenol group suggests potential reactivity towards electrophilic aromatic substitution and participation in hydrogen bonding, which can be critical for biological activity or solubility in different solvents.
Physical Properties Analysis
The physical properties of a compound like "4-((2-Isopropoxyethoxy)methyl)phenol" can be inferred from its molecular structure. Properties such as melting point, boiling point, solubility, and crystalline structure are influenced by the molecule's shape, size, and functional groups. For example, Schiff bases related to phenol compounds have shown distinct solubility and melting point characteristics, which are crucial for their application in various fields (Ajibade & Andrew, 2021).
Aplicaciones Científicas De Investigación
Antioxidant Activity : Phenolic acids with specific structural features, similar to 4-((2-Isopropoxyethoxy)methyl)phenol, have been found to exhibit enhanced binding affinities with human serum albumin, leading to increased antioxidant activity (Zhang et al., 2018).
Anticancer Properties : A related compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, demonstrated weak anticancer activity against T47D breast cancer cells (Sukria et al., 2020).
Environmental Impact Studies : The synthesis of various nonylphenol isomers, including ones structurally similar to 4-((2-Isopropoxyethoxy)methyl)phenol, has been undertaken for biological and environmental impact studies, especially concerning their endocrine-disrupting properties (Boehme et al., 2010).
Antimicrobial Effects : Non-halogenated phenolic compounds, including esters of methyl and other groups, exhibit diverse antimicrobial properties against bacteria, fungi, and viruses (Davidson & Brandén, 1981).
Estrogenic Activities : Synthetic 4-nonylphenol isomers, similar in structure, show different estrogenic activities. The study underscores the importance of isomer-specific research in understanding the biological effects of these compounds (Uchiyama et al., 2008).
Antioxidant Stabilizers : Phenolic antioxidants containing sulfur atoms exhibit high antioxidative activity, effectively stabilizing materials like polypropylene and reducing oxidation (Jiráčková & Pospíšil, 1973).
Wastewater Treatment : The biodegradation of phenolic compounds, like 4-((2-Isopropoxyethoxy)methyl)phenol, in wastewater treatment can be optimized by adjusting the composition of the mineral medium and pH levels, leading to effective removal of these compounds (Hamitouche et al., 2010).
Propiedades
IUPAC Name |
4-(2-propan-2-yloxyethoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(2)15-8-7-14-9-11-3-5-12(13)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLWWCGQXEAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436898 | |
| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Isopropoxyethoxy)methyl)phenol | |
CAS RN |
177034-57-0 | |
| Record name | 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177034-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Isopropoxyethoxy)methyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177034570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-[[2-(1-methylethoxy)ethoxy]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((2-ISOPROPOXYETHOXY)METHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD8NPN3DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)












![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)